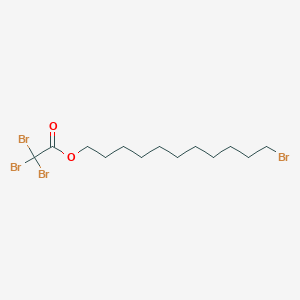
11-Bromoundecyl tribromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Bromoundecyl tribromoacetate is an organic compound that features a brominated undecyl chain attached to a tribromoacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Bromoundecyl tribromoacetate typically involves the esterification of 11-bromoundecanol with tribromoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
11-Bromoundecyl tribromoacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The tribromoacetate group can be reduced to a less brominated form using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.
Reducing Agents: Lithium aluminum hydride and other reducing agents can be employed for reduction reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Reduction Products: Reduced forms of the tribromoacetate group.
Hydrolysis Products: 11-Bromoundecanol and tribromoacetic acid.
Aplicaciones Científicas De Investigación
11-Bromoundecyl tribromoacetate has several applications in scientific research:
Materials Science: It is used in the synthesis of polymeric materials with unique properties, such as enhanced solubility and catalytic activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 11-Bromoundecyl tribromoacetate involves its interaction with nucleophiles and reducing agents. The bromine atoms in the compound are highly reactive and can be readily substituted or reduced under appropriate conditions. The tribromoacetate group can also participate in hydrolysis reactions, leading to the formation of 11-bromoundecanol and tribromoacetic acid.
Comparación Con Compuestos Similares
Similar Compounds
S-(11-Bromoundecyl) thioacetate: This compound features a thioacetate group instead of a tribromoacetate group and has similar reactivity in substitution and reduction reactions.
11-Bromo-1-undecanethiol: This compound contains a thiol group and is used in similar applications as 11-Bromoundecyl tribromoacetate.
Poly(bromoundecyl acrylate): This polymeric compound is used in materials science and has similar brominated undecyl chains.
Uniqueness
This compound is unique due to the presence of the tribromoacetate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
922721-97-9 |
|---|---|
Fórmula molecular |
C13H22Br4O2 |
Peso molecular |
529.9 g/mol |
Nombre IUPAC |
11-bromoundecyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C13H22Br4O2/c14-10-8-6-4-2-1-3-5-7-9-11-19-12(18)13(15,16)17/h1-11H2 |
Clave InChI |
PAFVDCLTJCHWGC-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCOC(=O)C(Br)(Br)Br)CCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















